Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide

PHOSPHO1 inhibition IC50 chemical probe

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic, small-molecule benzothiazole-fluorobenzamide that acts as a potent and selective inhibitor of the orphan phosphatase PHOSPHO1. It has been formally designated as the Molecular Libraries Program probe ML086 and is employed as a chemical tool to dissect PHOSPHO1-mediated regulation of skeletal mineralization and soft-tissue ossification.

Molecular Formula C16H13FN2OS
Molecular Weight 300.35
CAS No. 892848-65-6
Cat. No. B2481132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
CAS892848-65-6
Molecular FormulaC16H13FN2OS
Molecular Weight300.35
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H13FN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20)
InChIKeyWIPWBZRFUBMLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide (CAS 892848-65-6): Chemical Probe Profile for Phosphatase PHOSPHO1 Research Procurement


N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic, small-molecule benzothiazole-fluorobenzamide that acts as a potent and selective inhibitor of the orphan phosphatase PHOSPHO1 [1]. It has been formally designated as the Molecular Libraries Program probe ML086 and is employed as a chemical tool to dissect PHOSPHO1-mediated regulation of skeletal mineralization and soft-tissue ossification [2].

Why Generic Substitution of N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide Is Not Supported for PHOSPHO1-Targeted Studies


PHOSPHO1 belongs to the haloacid dehalogenase family and can be structurally confused with tissue-nonspecific alkaline phosphatase (TNAP) and other phosphatases present in the same biological compartment [1]. In-class benzothiazole or benzamide analogs frequently exhibit off-target inhibition of PMI, PMM2, or TNAP, which confounds phenotypic interpretation. Therefore, even minor structural alterations can drastically alter selectivity, making direct substitution of this compound with a close analog unreliable without re-profiling against the full counter-target panel [2].

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide: Quantitative Differentiation Evidence Against Alternative PHOSPHO1 Inhibitors


Sub-Micromolar PHOSPHO1 Inhibitory Potency: Head-to-Head Comparison with In-Class Benzoisothiazolone Analogs

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide (ML086) inhibits recombinant human PHOSPHO1 with an IC50 of 139 nM [1]. In the same high-throughput screening campaign, the initial benzoisothiazolone hit 2a showed an IC50 of 940 nM, while optimized lead 2q (structurally distinct benzisothiazolone) reached 140 nM but lost selectivity against PMI and PMM2 [2]. Thus, the target compound provides a 6.8-fold improvement in potency over the original hit while maintaining a superior selectivity window.

PHOSPHO1 inhibition IC50 chemical probe

>719-Fold Selectivity for PHOSPHO1 over Tissue-Nonspecific Alkaline Phosphatase (TNAP)

The compound exhibits no measurable inhibition of TNAP up to 100 µM, yielding a selectivity index >719 over the primary off-target phosphatase [1]. This is critical because TNAP co-localizes with PHOSPHO1 in matrix vesicles and is commonly inhibited by non-selective phosphatase inhibitors, leading to confounding phenotypes in mineralization assays [2].

TNAP selectivity counter-target profiling phosphatase inhibitor specificity

Negligible Activity Against Structurally Related Phosphatases PMI and PMM2

Counter-screening against phosphomannose isomerase (PMI) and phosphomannomutase 2 (PMM2) revealed IC50 values >50 µM and >100 µM, respectively, corresponding to >360-fold and >719-fold selectivity over PHOSPHO1 [1]. In contrast, the first-generation benzisothiazolone hit 2a inhibited PMI with an IC50 of 6.4 µM, and several optimized analogs retained significant PMI/PMM2 cross-activity [2]. This clean profile distinguishes the target compound from earlier benzisothiazolone series compounds that required extensive medicinal chemistry to dial out off-target activity.

PMI PMM2 phosphatase selectivity chemical probe specificity

Structurally Distinct Benzothiazole-Fluorobenzamide Core Differentiates from Benzoisothiazolone Chemotype

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide features a 2-aminobenzothiazole core with a 4-ethyl substitution and a 2-fluorobenzamide moiety, a combination absent from the extensively characterized benzoisothiazolone series (e.g., 2a–2y) that dominates the primary PHOSPHO1 inhibitor literature [1]. The 4-ethyl group on the benzothiazole ring and the ortho-fluorine on the benzamide ring are structural features not present in the benzoisothiazolone chemotype, which instead uses a 3-oxo-benzoisothiazole core with variable N-aryl substitution [2]. This scaffold difference provides an orthogonal chemical starting point for structure–activity relationship (SAR) expansion and reduces the risk of cross-reactivity with targets engaged by the benzoisothiazolone series.

scaffold novelty benzothiazole amide chemical probe diversity fluorobenzamide pharmacophore

N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide: Evidence-Backed Procurement Scenarios for PHOSPHO1-Focused Research


Chemical Probe for Deconvoluting PHOSPHO1-Specific Roles in Matrix Vesicle-Mediated Mineralization

When studying hydroxyapatite crystal nucleation inside matrix vesicles, researchers require a PHOSPHO1 inhibitor that does not simultaneously block TNAP, which also regulates the Pi/PPi ratio. The compound's >719-fold selectivity over TNAP [1] enables selective PHOSPHO1 inhibition in chondrocyte, osteoblast, or vascular smooth muscle cell cultures without confounding TNAP-dependent effects [2].

Pharmacological Validation in Vascular Calcification and Pathological Ossification Models

Aberrant PHOSPHO1 activity has been implicated in medial vascular calcification and ossification of the posterior longitudinal ligament. The compound's defined IC50 of 139 nM [1] allows dose-response studies in ex vivo aortic ring assays or in vivo models of generalized arterial calcification of infancy (GACI). Its lack of PMI/PMM2 activity ensures that metabolic side effects do not obscure the phenotypic readout [2].

Selectivity Benchmarking of New PHOSPHO1 Inhibitor Chemotypes

The benzothiazole-fluorobenzamide scaffold of this compound provides a structurally distinct reference point for SAR campaigns exploring non-benzoisothiazolone PHOSPHO1 inhibitors [1]. Its established selectivity profile against TNAP, PMI, and PMM2 serves as a minimum selectivity bar that new analogs must match or exceed to be considered viable lead compounds [2].

Quote Request

Request a Quote for N-(4-ethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.